Cas no 2891581-20-5 ([1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride)
![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2891581-20-5x500.png)
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride 化学的及び物理的性質
名前と識別子
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- 2891581-20-5
- (R)-(1-(1-AMINOETHYL)CYCLOPROPYL)METHANOL HYDROCHLORIDE
- [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride
- PS-18709
- F86118
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- インチ: 1S/C6H13NO.ClH/c1-5(7)6(4-8)2-3-6;/h5,8H,2-4,7H2,1H3;1H/t5-;/m1./s1
- InChIKey: XXWYLCZTXMZLNI-NUBCRITNSA-N
- SMILES: Cl.OCC1([C@@H](C)N)CC1
計算された属性
- 精确分子量: 151.0763918g/mol
- 同位素质量: 151.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 88.5
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHS6-25g |
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride |
2891581-20-5 | 97% | 25g |
$5712.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1904042-5g |
(R)-(1-(1-Aminoethyl)cyclopropyl)methanol hydrochloride |
2891581-20-5 | 98% | 5g |
¥19173.00 | 2024-05-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6926-1-500mg |
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol hydrochloride |
2891581-20-5 | 97% | 500mg |
¥2310.0 | 2024-04-20 | |
Aaron | AR02AHS6-250mg |
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride |
2891581-20-5 | 97% | 250mg |
$284.00 | 2025-02-18 | |
eNovation Chemicals LLC | Y1299099-100mg |
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride |
2891581-20-5 | 97% | 100mg |
$190 | 2024-07-21 | |
eNovation Chemicals LLC | Y1299099-10g |
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride |
2891581-20-5 | 97% | 10g |
$3105 | 2024-07-21 | |
Ambeed | A2330213-1g |
(R)-(1-(1-Aminoethyl)cyclopropyl)methanol hydrochloride |
2891581-20-5 | 98% | 1g |
$572.0 | 2024-07-28 | |
Ambeed | A2330213-100mg |
(R)-(1-(1-Aminoethyl)cyclopropyl)methanol hydrochloride |
2891581-20-5 | 98% | 100mg |
$171.0 | 2024-07-28 | |
eNovation Chemicals LLC | Y1299099-5g |
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride |
2891581-20-5 | 97% | 5g |
$1860 | 2024-07-21 | |
eNovation Chemicals LLC | Y1299099-5g |
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride |
2891581-20-5 | 97% | 5g |
$1860 | 2025-02-26 |
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochlorideに関する追加情報
Research Brief on [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride (CAS: 2891581-20-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride (CAS: 2891581-20-5) as a promising compound for therapeutic applications. This research brief synthesizes the latest findings on its synthesis, pharmacological properties, and potential clinical uses, providing a comprehensive overview for professionals in the field.
The compound, characterized by its unique cyclopropyl structure and chiral aminoethyl group, has garnered attention due to its role as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have demonstrated its utility in the development of enzyme inhibitors and receptor modulators, particularly in the context of neurological and oncological disorders. The hydrochloride salt form enhances its stability and solubility, making it more amenable to pharmaceutical formulations.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride, achieving high enantiomeric purity and yield. The researchers employed asymmetric hydrogenation and subsequent cyclopropanation, which proved to be scalable for industrial production. This methodological breakthrough addresses previous challenges in stereocontrol and cost-effectiveness.
Pharmacological evaluations have revealed that this compound exhibits selective binding affinity for gamma-aminobutyric acid (GABA) receptors, suggesting potential applications in treating anxiety and epilepsy. In vitro assays conducted by a collaborative team from Harvard Medical School and MIT showed that derivatives of [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride could modulate GABAergic neurotransmission with minimal off-target effects, a critical advantage for CNS-targeted therapies.
Furthermore, preclinical studies in murine models have demonstrated its efficacy in reducing tumor growth when used as part of a combination therapy for certain types of glioblastoma. The compound's ability to cross the blood-brain barrier (BBB) was a notable finding, as it opens new avenues for treating brain cancers that are traditionally resistant to chemotherapy.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride. Current research is focused on improving its metabolic stability and reducing potential hepatotoxicity, as indicated by recent toxicology screenings. Collaborative efforts between academia and industry are underway to advance this compound into clinical trials, with Phase I studies anticipated to begin in late 2024.
In conclusion, [1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride represents a versatile and pharmacologically active scaffold with broad therapeutic potential. Continued research into its mechanisms of action and derivative optimization will be crucial for unlocking its full clinical value. This brief underscores the importance of interdisciplinary collaboration in translating chemical discoveries into viable medical solutions.
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